N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylquinolinyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methylquinoline-8-ol.
Formation of Intermediate: The 2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-methylquinoline-8-ol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide can be compared with other acetamide derivatives and quinoline-based compounds.
- Examples include N-(2-methoxyphenyl)acetamide and 2-methylquinoline-8-ol derivatives.
Uniqueness:
- The unique combination of the methoxyphenyl and methylquinolinyl groups in this compound imparts distinct chemical and biological properties.
- Its structural features may confer enhanced stability, reactivity, or bioactivity compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-11-14-6-5-9-17(19(14)20-13)24-12-18(22)21-15-7-3-4-8-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
YVSQDHRUQQGOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)NC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
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